Torin 2

説明

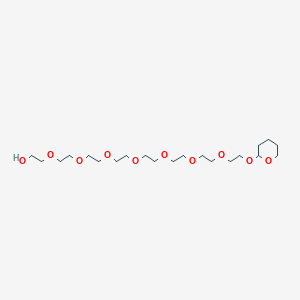

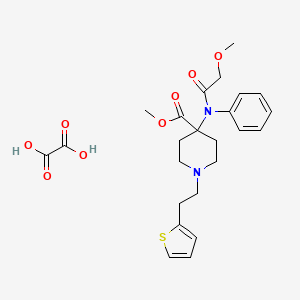

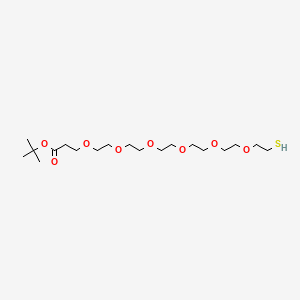

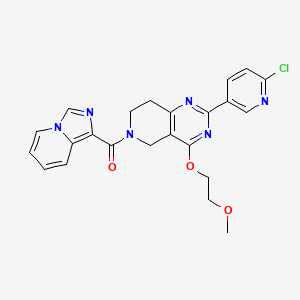

Torin 2 is a potent and selective ATP-competitive mTOR inhibitor with superior pharmacokinetics . It is a member of the class of pyridoquinolines that is benzo [h] [1,6]naphthyridin-2-one carrying additional 3- (trifluoromethyl)phenyl and 6-aminopyridin-3-yl substituents at positions 1 and 9 respectively . It exhibits anticancer properties and has a role as a mTOR inhibitor and an antineoplastic agent .

Synthesis Analysis

Torin 2 is a second-generation ATP competitive mTOR kinase inhibitor with a better pharmacokinetic profile . In a study, eight new Torin 2 analogs were designed and synthesized through multistep synthesis .Molecular Structure Analysis

The molecular formula of Torin 2 is C24H15F3N4O . The InChI string and the canonical SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

A series of in vitro kinase activity assays indicate that Torin 2 inhibits mTORC1 with an IC 50 of 2.1 nM . Cellular activity assays demonstrate that Torin 2 inhibits cellular mTOR activity with an EC 50 of 0.25 nM . Torin 2 treatment of cells attenuates phosphorylation of mTOR downstream targets .Physical And Chemical Properties Analysis

Torin 2 has a molecular weight of 432.4 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO at 8mg/ml .科学的研究の応用

Mechanistic Target of Rapamycin (mTOR) Inhibition

Torin 2 is an ATP-competitive inhibitor of mTOR complexes, playing a crucial role in cellular growth, proliferation, and viability. The substance shows promise in combating age-related diseases, including cancer, neurodegenerative diseases, cardiomyopathy, and sarcopenia. Compared to its counterpart, rapamycin, Torin 2 offers increased bioavailability and an improved pharmacokinetic profile. Research using the African killifish Nothobranchius guentheri indicates that Torin 2 can affect gene expression in brain tissues, providing insights into processes regulated by mTOR and those sensitive to Torin 2 inhibition (Vershinina, Krasnov, Guvatova, & Kudryavtseva, 2022).

Peroxiredoxin-II Structure Analysis

Torin, identified as the decameric human erythrocyte protein identical to thiol-specific antioxidant protein-II (TSA-II) or peroxiredoxin-II (Prx-II), has been studied using transmission electron microscopy (TEM) and X-ray crystallography. This analysis highlights the potential of TEM to reveal valid representations of protein molecule surface features, contributing to the understanding of protein structures (Harris et al., 2001).

Anticancer Activity in B-precursor Acute Lymphoblastic Leukemia

Torin-2 demonstrates significant anticancer activity in B-precursor acute lymphoblastic leukemia (B-pre ALL) by inhibiting cell growth in a dose-dependent manner, inducing apoptosis and autophagy, and affecting cell cycle phases. It targets the PI3K/Akt/mTOR signaling pathway, offering potential as a therapeutic strategy for B-pre ALL (Simioni et al., 2014).

Malaria Treatment

Torin 2 has demonstrated antimalarial activity by targeting the enzymatic steps of pyrimidine biosynthesis essential for Plasmodium proliferation. Inhibition assays and in silico analyses confirm Torin 2's potential as an antimalarial agent, suggesting targets for novel antimalarial drug development (Bosch et al., 2020).

Gene Expression in Annual Killifish

Long-term dietary supplementation with Torin 2 has been shown to affect gene expression in the brain tissue of adult annual killifish Nothobranchius guentheri. This provides insights into the molecular changes in brain tissues under mTOR pathway inhibition, offering a deeper understanding of Torin 2's effects at the genetic level (Guvatova et al., 2021).

Osteoarthritis Treatment

Intra-articular injections of Torin 1, a specific mTOR inhibitor, have shown to reduce the degeneration of articular cartilage in a rabbit osteoarthritis model. This highlights the therapeutic potential of mTOR inhibitors like Torin 1 and potentially Torin 2 in treating osteoarthritis by activating autophagy and reducing inflammation markers (Cheng, Guo, & Cui, 2016).

Safety And Hazards

将来の方向性

Torin 2 has shown potential in cancer research, inhibiting proliferation of lung, breast, colorectal, and cervical cancer cell lines . It has also been suggested that including Torin 2 as a substitute for Rapamycin in the RIST protocol may represent a valid option to be evaluated in prospective clinical trials for relapsed or treatment-refractory high-risk neuroblastoma .

特性

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXEUUYCAYESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679917 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torin 2 | |

CAS RN |

1223001-51-1 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

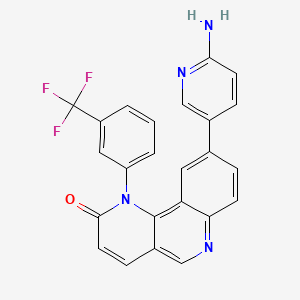

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)

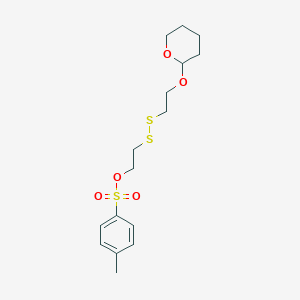

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)